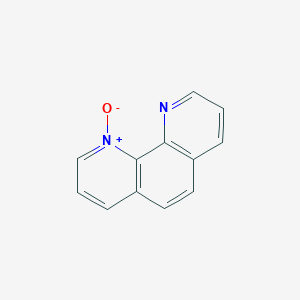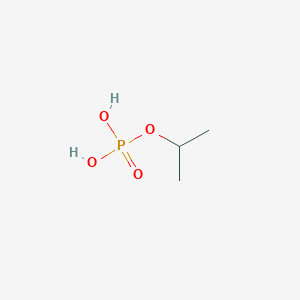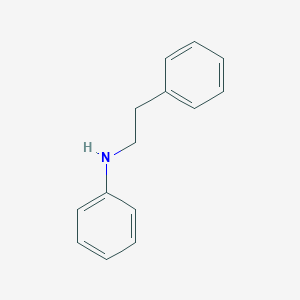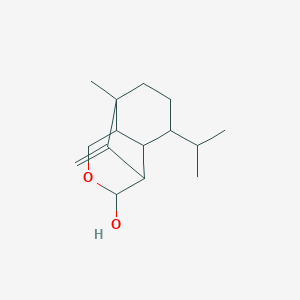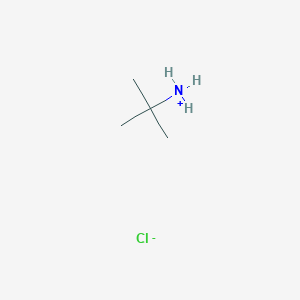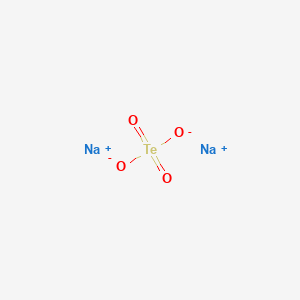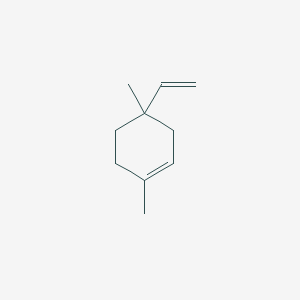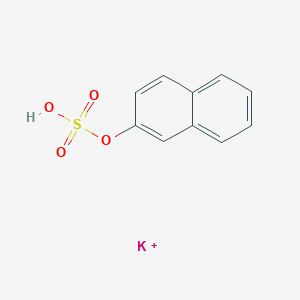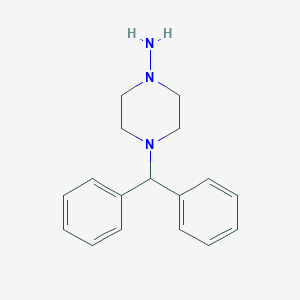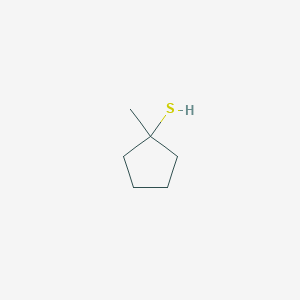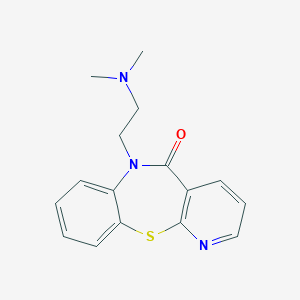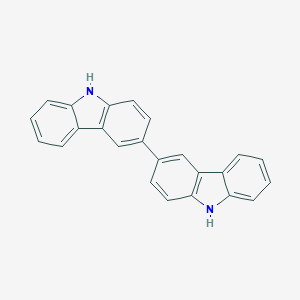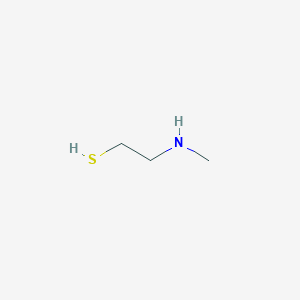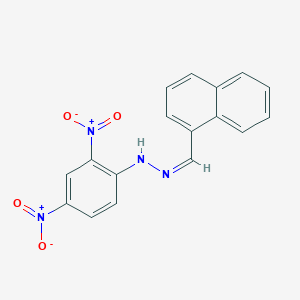
1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone, also known as NDH, is a chemical compound that has been widely used in scientific research. NDH is a derivative of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond. NDH has been used in various applications, including as a reagent for the detection of carbonyl compounds and as a potential therapeutic agent for various diseases.
作用機序
The mechanism of action of 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone is not fully understood, but it is believed to involve the formation of a hydrazone bond between 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone and the target molecule. This hydrazone bond is stable and can be detected by various analytical techniques.
生化学的および生理学的効果
1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
実験室実験の利点と制限
1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to handle and use in experiments.
One limitation of 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone is its potential toxicity. 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain applications. Additionally, 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone may not be suitable for use in vivo due to its potential toxicity and lack of specificity.
将来の方向性
There are several future directions for research on 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone. One area of interest is the development of 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone derivatives with improved specificity and potency for use as therapeutic agents. Another area of interest is the development of new methods for the detection of carbonyl compounds using 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone or related compounds. Finally, the potential use of 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone as a diagnostic tool for cancer or other diseases is an area of active research.
合成法
The synthesis of 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone involves the reaction of 1-naphthalenecarbaldehyde with 2,4-dinitrophenylhydrazine in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone.
科学的研究の応用
1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone has been widely used in scientific research as a reagent for the detection of carbonyl compounds. Carbonyl compounds are organic compounds that contain a carbon-oxygen double bond, and are present in many natural and synthetic compounds. 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone reacts with carbonyl compounds to form a yellow precipitate, which can be easily detected by UV-visible spectroscopy.
1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone has also been investigated for its potential therapeutic applications. It has been shown to have anti-cancer properties, and has been tested against various cancer cell lines in vitro. 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone has also been tested for its anti-inflammatory properties, and has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
特性
CAS番号 |
1773-51-9 |
|---|---|
製品名 |
1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone |
分子式 |
C17H12N4O4 |
分子量 |
336.3 g/mol |
IUPAC名 |
N-[(Z)-naphthalen-1-ylmethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C17H12N4O4/c22-20(23)14-8-9-16(17(10-14)21(24)25)19-18-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-11,19H/b18-11- |
InChIキー |
YBLIXGCZBADMMH-WQRHYEAKSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N\NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
同義語 |
1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



